1-Isobutyrylindoline-5-carboxylic acid
Description
1-Isobutyrylindoline-5-carboxylic acid (CAS: 1051188-71-6) is a heterocyclic compound with the molecular formula C₁₃H₁₅NO₃ and a molecular weight of 233.27 g/mol . Structurally, it features an indoline core—a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring—substituted with an isobutyryl group (a branched-chain acyl moiety) at position 1 and a carboxylic acid group at position 5 (Figure 1).
Indoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory properties .
Properties
IUPAC Name |
1-(2-methylpropanoyl)-2,3-dihydroindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)12(15)14-6-5-9-7-10(13(16)17)3-4-11(9)14/h3-4,7-8H,5-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPLNVWOVSAKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyrylindoline-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of indole derivatives with isobutyryl chloride under specific conditions. The reaction typically requires a base such as triethylamine and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Industrial production also emphasizes cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyrylindoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, acids, bases, organic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Isobutyrylindoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Isobutyrylindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis (programmed cell death).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Detailed Analysis of Structural Differences
Core Heterocycle Variations :
- Indoline vs. Isoindole/Isoindoline :
- This compound contains a saturated nitrogen ring fused to benzene, while isoindole derivatives (e.g., 1-oxoisoindoline-2-carboxamide) feature a partially unsaturated or oxidized nitrogen ring . Saturation in indoline may reduce aromaticity, affecting π-π interactions in biological targets.
- Indazole vs. Indoline :
- 1H-Indazole-5-carboxylic acid replaces the saturated nitrogen ring with a pyrazole-like fused ring , increasing aromaticity and rigidity .
Functional Group Impact :
- Carboxylic Acid Position :
Biological Activity
Overview
1-Isobutyrylindoline-5-carboxylic acid is a derivative of indole, characterized by its molecular formula . This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity involves examining its mechanisms of action, interactions with molecular targets, and implications for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. This interaction can lead to modulation of various signaling pathways that are crucial in cellular processes. For instance, the compound may inhibit cell proliferation by interfering with cell cycle regulation and promoting apoptosis (programmed cell death) in cancer cells.
Biological Activities
This compound has been studied for several key biological activities:
- Antimicrobial Activity : The compound exhibits inhibitory effects against a range of bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antiviral Properties : Research indicates potential efficacy against certain viral infections, possibly through inhibition of viral replication mechanisms.
- Anticancer Effects : Studies have shown that this compound can induce apoptosis in various cancer cell lines. It is believed to modulate signaling pathways such as the MAPK/ERK pathway, which is critical for cell growth and survival .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other indole derivatives:
| Compound Name | Structure Feature | Notable Activity |
|---|---|---|
| Indole-3-acetic acid | Plant hormone | Growth regulator in plants |
| Indole-3-carbinol | Found in cruciferous vegetables | Anticancer properties |
| Indole-3-butyric acid | Plant hormone | Root growth promotion |
| This compound | Unique isobutyryl group | Antimicrobial, antiviral, anticancer |
The presence of the isobutyryl group in this compound may confer distinct biological activities not observed in other indole derivatives. This specificity makes it a valuable candidate for further research and potential therapeutic applications.
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Study : In vitro studies demonstrated that treatment with this compound led to significant apoptosis in human cancer cell lines. The compound's ability to inhibit the proliferation of these cells was linked to the activation of caspase pathways .
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against several bacterial strains, revealing that this compound exhibited potent activity comparable to standard antibiotics. The mechanism was suggested to involve disruption of bacterial membrane integrity.
- Antiviral Activity : Preliminary research indicated that this compound could inhibit viral replication in vitro, suggesting a potential role as an antiviral agent. Further studies are needed to elucidate the precise mechanisms involved.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
